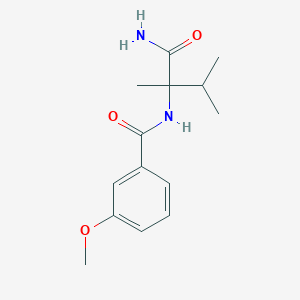
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is a chemical compound with a complex structure that includes an amino group, a dimethyl-substituted oxobutanoyl group, and a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzoic acid with 2,3-dimethylbutanoyl chloride in the presence of a base to form an intermediate, which is then reacted with ammonia to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.
科学研究应用
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-N-methylbenzamide
- N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-2-nitrobenzamide
Uniqueness
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
属性
CAS 编号 |
106677-27-4 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)14(3,13(15)18)16-12(17)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H2,15,18)(H,16,17) |
InChI 键 |
MGDJNALZMAJBTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C(=O)N)NC(=O)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
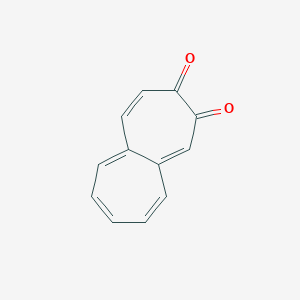
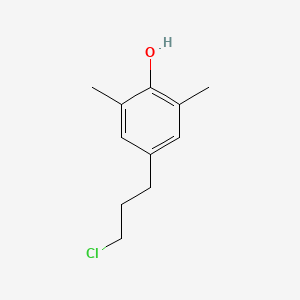

![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
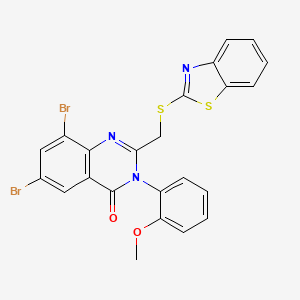
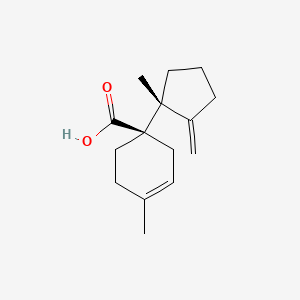
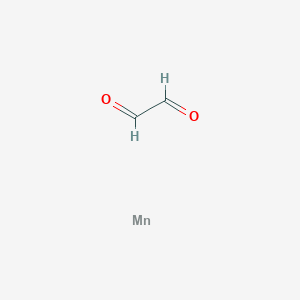

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)


![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
